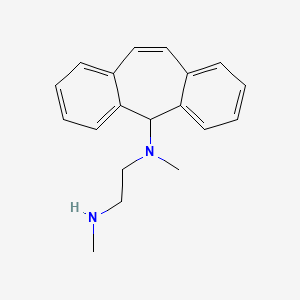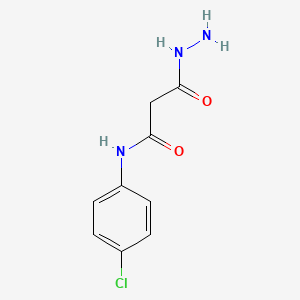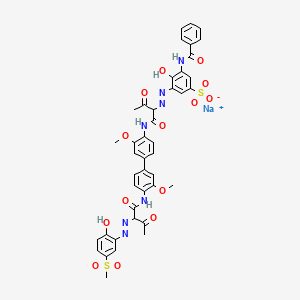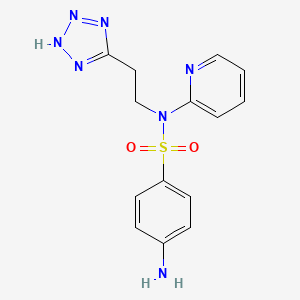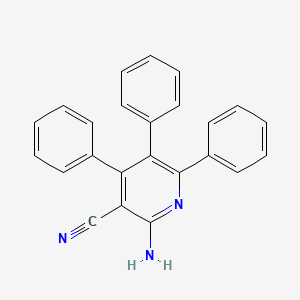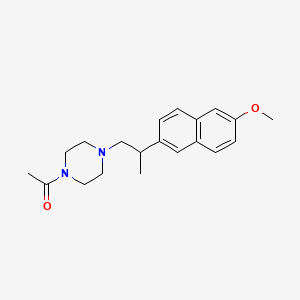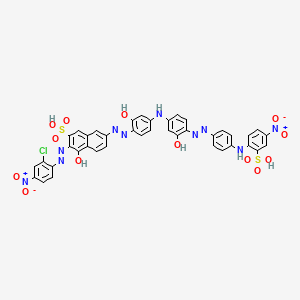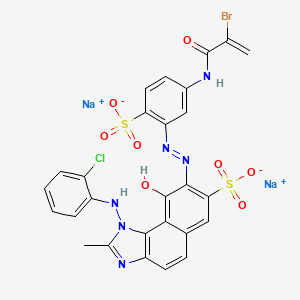
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, azo, and halogenated phenyl groups
Méthodes De Préparation
The synthesis of 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt involves several steps:
Formation of the Naphthimidazole Core: The initial step involves the synthesis of the naphthimidazole core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with an appropriate amine.
Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine reagents.
Final Assembly and Disodium Salt Formation: The final compound is assembled through a series of condensation and substitution reactions, followed by neutralization with sodium hydroxide to form the disodium salt.
Analyse Des Réactions Chimiques
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone and nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, leading to inhibition or activation of biological pathways. For example, the azo group can interact with cellular proteins, affecting their function and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt include:
1H-Naphth(1,2-d)imidazole-7-sulfonic acid derivatives: These compounds share the naphthimidazole core but differ in the substituents attached to the core.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Halogenated aromatic compounds: Compounds with similar halogen substituents but different core structures.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
72496-91-4 |
|---|---|
Formule moléculaire |
C27H18BrClN6Na2O8S2 |
Poids moléculaire |
779.9 g/mol |
Nom IUPAC |
disodium;8-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-1-(2-chloroanilino)-9-hydroxy-2-methylbenzo[e]benzimidazole-7-sulfonate |
InChI |
InChI=1S/C27H20BrClN6O8S2.2Na/c1-13(28)27(37)31-16-8-10-21(44(38,39)40)20(12-16)32-33-24-22(45(41,42)43)11-15-7-9-19-25(23(15)26(24)36)35(14(2)30-19)34-18-6-4-3-5-17(18)29;;/h3-12,34,36H,1H2,2H3,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clé InChI |
JTANQVPWCXDKLE-UHFFFAOYSA-L |
SMILES canonique |
CC1=NC2=C(N1NC3=CC=CC=C3Cl)C4=C(C(=C(C=C4C=C2)S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)NC(=O)C(=C)Br)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




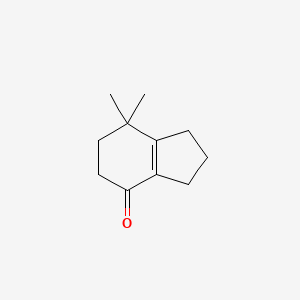
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)

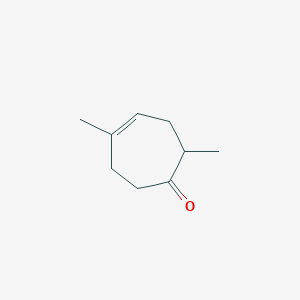
![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
